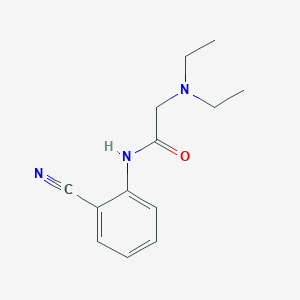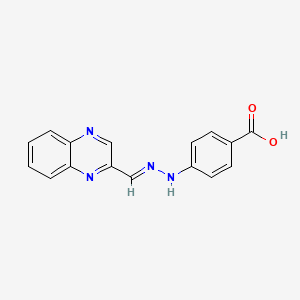
D-sorbopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-sorbopyranose: is a monosaccharide with the molecular formula C6H12O6. It is a ketohexose, meaning it contains six carbon atoms and a ketone functional group. This compound is a stereoisomer of D-sorbose and exists in a pyranose ring form. This compound is naturally occurring and can be found in various fruits and plants. It plays a significant role in carbohydrate metabolism and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-sorbopyranose can be synthesized from D-xylose through a series of chemical reactions. The process involves the oxidation of D-xylose to form a lactone intermediate, which is then reduced to yield this compound. The reaction conditions typically involve the use of acetic anhydride and hydrogenation catalysts .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods. Microorganisms such as Pseudomonas species can be used to convert L-glucitol to D-sorbose, which can then be crystallized to obtain this compound. This method is advantageous due to its high yield and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts to yield sugar alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound using reagents like acetic anhydride or alkyl halides
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Sugar alcohols
Substitution: Ester or ether derivatives
Scientific Research Applications
D-sorbopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex biomolecules and as a reference standard in carbohydrate analysis.
Biology: this compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research has shown potential chemotherapeutic properties of this compound derivatives, making it a candidate for drug development.
Industry: It is used in the production of rare sugars and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of D-sorbopyranose involves its interaction with specific enzymes and metabolic pathways. As a ketohexose, it can be phosphorylated by hexokinase to form this compound-6-phosphate, which then enters various metabolic pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing energy production and storage .
Comparison with Similar Compounds
- D-fructopyranose
- D-allopyranose
- D-psicopyranose
Comparison: D-sorbopyranose is unique due to its specific stereochemistry and functional properties. Compared to D-fructopyranose, which is also a ketohexose, this compound has different reactivity and metabolic roles. D-allopyranose and D-psicopyranose, while similar in structure, have distinct biological activities and applications .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-IANNHFEVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B14901772.png)




![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)

![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)




